molecular formula C7H9N3O B1460645 5,6,7,8-テトラヒドロピリド[2,3-d]ピリミジン-4(3H)-オン CAS No. 3649-42-1

5,6,7,8-テトラヒドロピリド[2,3-d]ピリミジン-4(3H)-オン

カタログ番号 B1460645
CAS番号: 3649-42-1
分子量: 151.17 g/mol
InChIキー: YJIRCOHLVHBXAK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one” is a chemical compound. It is a derivative of pyrimidinone, which is a class of compounds containing a pyrimidine ring, which is a heterocyclic aromatic ring made up of two nitrogen atoms and four carbon atoms, and a ketone .


Synthesis Analysis

The synthesis of such compounds often involves several steps including chlorination, amination, and heterocyclization . For example, one method involves proceeding from 3-(4-methyl-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinyl)propanoic and 2-methylpropanoic acids by successive reactions of chlorination, amination, and heterocyclization .


Molecular Structure Analysis

The molecular structure of “5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one” is complex, with a pyrimidine ring fused with a pyridine ring .

科学的研究の応用

創薬

この化合物は、創薬分野で広く用いられています . 様々な医薬品化合物の合成におけるビルディングブロックとして役立ちます。 そのユニークな構造は、様々な生体標的に結合することを可能にし、新薬開発において貴重なツールとなります .

2.細胞外シグナル調節キナーゼ(ERK)阻害剤 この化合物は、様々な細胞プロセスを調節する役割を担う細胞外シグナル調節キナーゼ(ERK)を阻害することが報告されています . これは、これらのキナーゼに関連する疾患を標的とする薬剤の開発において、潜在的な候補となることを示唆しています .

抗菌活性

この化合物のいくつかの誘導体は、抗菌活性を示すことが確認されています . これは、新規抗生物質の開発において潜在的な用途があることを示唆しています .

サイクリン依存性キナーゼ(CDK)阻害活性

この化合物とその誘導体は、サイクリン依存性キナーゼ(CDK)に対する阻害活性が評価されています . CDKは細胞周期調節において重要な役割を果たし、その調節異常は様々な種類の癌に関連することがよくあります .

研究用試薬

この化合物は、様々な科学的研究において、研究用試薬としても用いられています . そのユニークな構造と特性は、化学および生物学研究において貴重なツールとなります .

その他の複素環式化合物の合成

この化合物は、他の複素環式化合物の合成における出発物質として用いられています . これらの化合物は、医薬品化学、創薬、その他の研究分野において、様々な用途を持っています .

生化学分析

Biochemical Properties

5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit extracellular signal-regulated kinase 2 (Erk2), a key enzyme in the mitogen-activated protein kinase (MAPK) pathway . By binding to the active site of Erk2, 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one prevents the phosphorylation of downstream targets, thereby modulating cell signaling and proliferation.

Cellular Effects

The effects of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one on cellular processes are profound. It has been observed to induce cell cycle arrest at the S phase, leading to apoptosis in certain cancer cell lines . This compound also affects cell signaling pathways, such as the MAPK pathway, by inhibiting Erk2 activity . Additionally, 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one influences gene expression and cellular metabolism, contributing to its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of Erk2 by occupying the enzyme’s active site, thereby blocking its catalytic activity . This inhibition leads to a decrease in the phosphorylation of downstream targets, ultimately affecting cell proliferation and survival. Additionally, this compound may interact with other proteins and enzymes, further modulating cellular functions and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of Erk2 activity and prolonged cell cycle arrest . These findings highlight the potential of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one as a stable and effective biochemical tool.

Dosage Effects in Animal Models

The effects of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits Erk2 activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing adverse effects.

Metabolic Pathways

5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism may also affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.

Transport and Distribution

Within cells and tissues, 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its concentration in different cellular compartments, influencing its activity and efficacy . Studies on its transport and distribution are essential for understanding its pharmacodynamics and optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one plays a significant role in its activity and function. This compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy as a therapeutic agent

特性

IUPAC Name

5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h4H,1-3H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIRCOHLVHBXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327364
Record name 3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3649-42-1
Record name 3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

Q & A

Q1: What are the advantages of the described synthesis method for 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives?

A1: The research paper [] presents a novel domino reaction for synthesizing 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives. This method boasts several advantages:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。